6-phenylphenanthridine
Overview
Description
6-Phenylphenanthridine is a nitrogen-containing heterocyclic compound with the molecular formula C19H13N . It is a derivative of phenanthridine, which is known for its applications in various fields, including organic synthesis and medicinal chemistry . The compound is characterized by a phenyl group attached to the phenanthridine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylphenanthridine can be synthesized through various methods. One common approach involves the cyclization of 2-isocyanobiphenyls with hydrazines under visible light-induced aerobic oxidative conditions . This method is advantageous due to its metal-free nature and the use of visible light as a catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced using benzoic acid compounds and 2-isocyano biphenyl as starting materials. The reaction is typically catalyzed by a suitable catalyst and ligand under controlled conditions . This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted phenanthridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include phenanthridinones, substituted phenanthridines, and various reduced derivatives .
Scientific Research Applications
6-Phenylphenanthridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenylphenanthridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit DNA replication and transcription, leading to its potential anti-tumor effects. The compound also interacts with various molecular targets and pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties and use in fluorescent dyes.
Acridine: An isomer of phenanthridine, also used in DNA-binding studies and as a fluorescent dye.
6-Phenyl-3,8-phenanthridinediamine: A derivative with additional amino groups, used in the synthesis of rigid polyamides and studied for its anti-tumor properties.
Uniqueness: 6-Phenylphenanthridine is unique due to its specific structure, which combines the properties of phenanthridine with the added stability and reactivity imparted by the phenyl group. This makes it particularly useful in applications requiring strong DNA-binding and fluorescence properties .
Properties
IUPAC Name |
6-phenylphenanthridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)20-19/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWONCALJGBUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181675 | |
Record name | Phenanthridine, 6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-93-6 | |
Record name | Phenanthridine, 6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002720936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthridine, 6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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